molecular formula C14H16N4O4 B14480512 1,3-Benzenediaminium, 4-phenylazo-, diformate salt CAS No. 68109-79-5

1,3-Benzenediaminium, 4-phenylazo-, diformate salt

Cat. No.: B14480512
CAS No.: 68109-79-5
M. Wt: 304.30 g/mol
InChI Key: COWZMYXGOMLJDK-UHFFFAOYSA-N
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Description

1,3-Benzenediaminium, 4-phenylazo-, diformate salt is an organic compound with the molecular formula C12H12N4. It is also known by other names such as m-Phenylenediamine, 4-(phenylazo)- and C.I. Solvent Orange 3 . This compound is characterized by the presence of a benzene ring substituted with amino groups and a phenylazo group, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.

Preparation Methods

The synthesis of 1,3-Benzenediaminium, 4-phenylazo-, diformate salt typically involves the diazotization of aromatic amines followed by azo coupling. The general synthetic route includes:

Industrial production methods may involve large-scale batch or continuous processes, ensuring the reaction conditions are optimized for yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt.

Chemical Reactions Analysis

1,3-Benzenediaminium, 4-phenylazo-, diformate salt undergoes various chemical reactions, including:

Common reagents used in these reactions include nitrous acid for diazotization, and copper salts for Sandmeyer reactions. Major products formed from these reactions include substituted aromatic compounds with diverse functional groups.

Scientific Research Applications

1,3-Benzenediaminium, 4-phenylazo-, diformate salt has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Benzenediaminium, 4-phenylazo-, diformate salt exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vivid color is due to the extended conjugation of the azo group, which absorbs visible light .

Comparison with Similar Compounds

1,3-Benzenediaminium, 4-phenylazo-, diformate salt can be compared with other azo compounds such as:

    Azobenzene: Similar in structure but lacks the amino groups.

    Methyl Orange: A well-known pH indicator with a similar azo structure but different substituents.

    Sudan III: Another azo dye used for staining in biological applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

68109-79-5

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

formic acid;4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C12H12N4.2CH2O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;2*2-1-3/h1-8H,13-14H2;2*1H,(H,2,3)

InChI Key

COWZMYXGOMLJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(=O)O.C(=O)O

Origin of Product

United States

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